Oxybutynin-d11 Chloride is a deuterated form of Oxybutynin Chloride, utilized primarily as an internal standard in analytical techniques like mass spectrometry. [] Due to its near-identical chemical behavior to Oxybutynin Chloride, it serves as a valuable reference point, enabling accurate quantification of the non-deuterated compound in complex mixtures. [] This makes it particularly useful in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of Oxybutynin Chloride.
Oxybutynin-d11 chloride is a deuterated form of oxybutynin chloride, an anticholinergic medication primarily used to treat overactive bladder symptoms. The deuterium labeling allows for enhanced tracking in pharmacokinetic studies and metabolic research. Oxybutynin acts by inhibiting muscarinic receptors in the bladder, leading to decreased urinary urgency and frequency.
Oxybutynin-d11 chloride is synthesized from oxybutynin through various chemical processes that incorporate deuterium into the molecular structure. This compound is commercially available from chemical suppliers and is utilized in scientific research to study drug metabolism and pharmacodynamics.
Oxybutynin-d11 chloride falls under the category of anticholinergic agents, specifically targeting smooth muscle relaxation in the bladder. It is classified as a pharmaceutical compound and is recognized for its role in managing urinary conditions.
The synthesis of oxybutynin-d11 chloride involves several steps, beginning with the preparation of deuterated precursors. Notably, the process may include:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice. For instance, the use of organic solvents like dichloromethane or ethyl acetate during extraction phases is common to isolate the desired product effectively .
The molecular formula for oxybutynin-d11 chloride is , with a molecular weight of approximately 405.02 g/mol. The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
Oxybutynin-d11 chloride participates in various chemical reactions typical for anticholinergic agents, including:
The kinetics of these reactions can be studied using isotopic labeling techniques, which allow researchers to trace the metabolic pathways and understand the pharmacokinetics of oxybutynin-d11 chloride in biological systems.
Oxybutynin-d11 chloride functions as an anticholinergic agent by competitively inhibiting muscarinic receptors (M1, M2, M3) in the bladder. This inhibition prevents acetylcholine from binding to these receptors, resulting in:
Clinical studies indicate that oxybutynin has a bioavailability of approximately 6% following oral administration, with peak plasma concentrations reached within one hour . Its half-life ranges from 2 to 3 hours.
Oxybutynin-d11 chloride has significant applications in scientific research:
Oxybutynin-d11 chloride is a deuterium-labeled analog of the antimuscarinic agent oxybutynin chloride, where eleven hydrogen atoms (³H) are replaced by deuterium (²H). Its molecular formula is C₂₂H₂₁D₁₁ClNO₃, with a molecular weight of 405.02 g/mol, compared to 393.9 g/mol for the non-deuterated form [4] [9] [10]. The deuteration occurs at specific positions on the cyclohexyl ring, as confirmed by the SMILES notation: CCN(CC)CC#CCOC(C(C1([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H])(C2=CC=CC=C2)O)=O.Cl
[5] [6]. This strategic labeling minimizes alterations to the molecule’s steric and electronic properties while creating a distinct mass signature for analytical detection. The synthesis employs catalytic deuterium exchange or deuterated precursors to ensure site-specific incorporation, critical for maintaining biochemical activity [4] [8].
Oxybutynin-d11 chloride manifests as a white to off-white solid with high hygroscopicity, requiring storage at 4°C in sealed containers to prevent moisture-induced degradation [5] [6]. It exhibits excellent solubility in DMSO (100 mg/mL, 246.90 mM), facilitating in vitro studies [5] [6]. Stability assessments indicate resilience under refrigerated conditions but susceptibility to hydrolysis under extreme pH or enzymatic conditions due to ester linkage preservation. No crystallographic data (e.g., X-ray diffraction structures) are available in the literature, highlighting a research gap. The extended half-life (62–84 hours) compared to non-deuterated oxybutynin (2–3 hours) is attributed to deuterium’s kinetic isotope effect, which impedes metabolic breakdown [2] [5].
Table 1: Physicochemical Properties of Oxybutynin-d11 Chloride
Property | Specification |
---|---|
Molecular Formula | C₂₂H₂₁D₁₁ClNO₃ |
Molecular Weight | 405.02 g/mol |
Appearance | White to off-white solid |
Solubility in DMSO | 100 mg/mL (246.90 mM) |
Storage Conditions | 4°C, sealed, dry environment |
Deuterium Positions | Cyclohexyl ring (11 sites) |
Deuteration minimally alters oxybutynin’s core structure but significantly impacts its pharmacokinetic behavior. The primary chemical distinction lies in the deuterated cyclohexyl group, which reduces first-pass metabolism by cytochrome P450 3A4 (CYP3A4) due to stronger carbon-deuterium bonds [2] [5]. This effect lowers the production of the active metabolite N-desethyloxybutynin (DEO), linked to anticholinergic side effects. In transdermal formulations, non-deuterated oxybutynin shows a DEO:OXY ratio of 0.8:1, whereas deuterated versions could theoretically further suppress DEO generation [2]. Biologically, oxybutynin-d11 retains identical muscarinic receptor affinity (targeting M1/M3 subtypes) and vascular Kv channel inhibition (IC₅₀ = 11.51 μM) as its non-deuterated counterpart [5] [6].
Table 2: Key Chemical and Metabolic Differences
Parameter | Oxybutynin Chloride | Oxybutynin-d11 Chloride |
---|---|---|
Molecular Weight | 393.9 g/mol | 405.02 g/mol |
Half-Life (hours) | 2–3 (IR); 12.4–13.2 (ER) | 62–84 (estimated) |
Primary Metabolic Pathway | CYP3A4 → DEO | Slowed CYP3A4 metabolism |
DEO:OXY Ratio (Transdermal) | 0.8:1 | Potentially lower |
Receptor Selectivity | M1/M3 muscarinic | Identical M1/M3 affinity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1